molecular formula C16H18FNO2 B15028176 3-[5-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B15028176
M. Wt: 275.32 g/mol
InChI Key: SXLZYXLKLIYHMA-UHFFFAOYSA-N
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Description

3-[5-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid is a synthetic organic compound that features a pyrrole ring substituted with a fluorophenyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions:

    Carboxylation: The final step involves the carboxylation of the pyrrole ring to introduce the propanoic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

3-[5-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[5-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the pyrrole ring facilitates its incorporation into biological systems. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)propanoic acid: Similar structure but lacks the pyrrole ring.

    1-(4-Fluorophenyl)-2-propanone: Contains the fluorophenyl group but differs in the rest of the structure.

    5-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid: Similar pyrrole ring structure but with different substituents.

Uniqueness

3-[5-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid is unique due to the combination of its fluorophenyl and isopropyl groups on the pyrrole ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H18FNO2

Molecular Weight

275.32 g/mol

IUPAC Name

3-[5-(4-fluorophenyl)-1-propan-2-ylpyrrol-2-yl]propanoic acid

InChI

InChI=1S/C16H18FNO2/c1-11(2)18-14(8-10-16(19)20)7-9-15(18)12-3-5-13(17)6-4-12/h3-7,9,11H,8,10H2,1-2H3,(H,19,20)

InChI Key

SXLZYXLKLIYHMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=C1C2=CC=C(C=C2)F)CCC(=O)O

Origin of Product

United States

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